molecular formula C27H27N3O4S B11628252 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11628252
M. Wt: 489.6 g/mol
InChI Key: IQNWTFPORNMZML-UHFFFAOYSA-N
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Description

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, multiple phenyl groups, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazinane ring, introduction of the phenyl groups, and the addition of the methoxy substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular processes. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industrial applications, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other specialized applications.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Ringer’s lactate solution: A compound used in medical applications with different functional groups and properties.

Uniqueness

(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to its complex structure, which includes multiple phenyl groups and a thiazinane ring. This complexity allows for a wide range of chemical reactions and applications, setting it apart from simpler compounds like ethyl acetoacetate and Ringer’s lactate solution.

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H27N3O4S/c1-33-22-14-13-19(17-23(22)34-2)15-16-30-25(31)18-24(26(32)28-20-9-5-3-6-10-20)35-27(30)29-21-11-7-4-8-12-21/h3-14,17,24H,15-16,18H2,1-2H3,(H,28,32)

InChI Key

IQNWTFPORNMZML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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